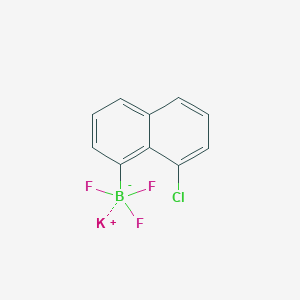
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide is a chemical compound with the molecular formula C10H6BClF3K and a molecular weight of 268.51 g/mol . This compound is part of the trifluoroborate family, which is known for its stability and versatility in various chemical reactions. It is used in a range of applications, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide typically involves the reaction of 8-chloronaphthalene with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation reactions can produce naphthoquinones .
Aplicaciones Científicas De Investigación
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Research: It is employed in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.
Mecanismo De Acción
The mechanism by which Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide exerts its effects involves its interaction with specific molecular targets. The trifluoroborate group is known to participate in various chemical reactions, making it a versatile tool in synthetic chemistry. The molecular pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (4-vinylphenyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium (8-chloronaphthalen-1-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its chloronaphthalene moiety provides additional sites for chemical modification, making it a valuable reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H6BClF3K |
|---|---|
Peso molecular |
268.51 g/mol |
Nombre IUPAC |
potassium;(8-chloronaphthalen-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H6BClF3.K/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13,14)15;/h1-6H;/q-1;+1 |
Clave InChI |
JHLLVLBLUKNKMY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C2C(=CC=C1)C=CC=C2Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















